molecular formula C10H6N4O4 B092715 3,3'-Dinitro-2,2'-bipyridyl CAS No. 1024-94-8

3,3'-Dinitro-2,2'-bipyridyl

Cat. No.: B092715
CAS No.: 1024-94-8
M. Wt: 246.18 g/mol
InChI Key: PQSBMZFINXSHDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

INS365 is synthesized through a series of chemical reactions involving the phosphorylation of uridine derivatives. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of INS365 involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

INS365 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of INS365, which can have different biological activities and applications .

Scientific Research Applications

INS365 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.

    Biology: Studied for its role in cellular signaling and as a tool to investigate P2Y2 receptor functions.

    Medicine: Primarily used in the treatment of dry eye syndrome and other conditions requiring enhanced mucociliary clearance.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

INS365 exerts its effects by acting as an agonist of the P2Y2 receptor. Upon binding to the receptor, INS365 stimulates the production of intracellular calcium ions (Ca2+), which in turn promotes the secretion of mucin and fluid from epithelial cells. This leads to increased tear production and improved mucociliary clearance . The molecular targets and pathways involved include the activation of the P2Y2 receptor and subsequent signaling cascades that enhance mucin and fluid secretion .

Comparison with Similar Compounds

INS365 is unique in its high potency and stability as a P2Y2 receptor agonist. Similar compounds include:

INS365 stands out due to its enhanced stability and higher efficacy in stimulating mucociliary clearance and tear production .

Biological Activity

3,3'-Dinitro-2,2'-bipyridyl (DNBP) is a chemical compound with the molecular formula C10_{10}H6_6N4_4O4_4 and a CAS number of 1024-94-8. It is characterized by two nitro groups attached to the 3 and 3' positions of the bipyridine structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and its role as a precursor in the synthesis of biologically active derivatives. Research indicates that DNBP can form metal complexes that exhibit significant anticancer activity. For instance, gold(III) complexes derived from bipyridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications .

Anticancer Properties

A notable study demonstrated that gold(III) complexes containing this compound derivatives exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like cisplatin. These complexes induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The IC50_{50} values for these compounds were significantly lower than those for cisplatin, showcasing their potential as effective anticancer agents.

Interaction with Biological Targets

This compound has been shown to interact with various biological targets through coordination chemistry. The nitro groups can participate in electron transfer processes, enhancing the reactivity of the compound. This feature is particularly relevant in the development of metal-based drugs where electron transfer plays a critical role in their mechanism of action .

Study on Metal Complexes

A study focused on the synthesis of gold(III) complexes with this compound highlighted their synthesis and characterization through techniques such as NMR and IR spectroscopy. The results indicated that these complexes exhibited potent cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The study concluded that these compounds could serve as promising candidates for further development in anticancer therapy .

Electrochemical Behavior

Research into the electrochemical properties of DNBP and its polymers revealed interesting redox behavior. The compound can undergo single-electron transfer reactions, which are critical for its application in sensors and other electrochemical devices. The electrochemical stability and reactivity of DNBP make it a valuable component in the design of new materials for electronic applications .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key properties:

CompoundAnticancer ActivityMechanism of ActionElectrochemical Properties
This compound HighApoptosis induction via metal complex formationSingle-electron transfer capability
Cisplatin ModerateDNA cross-linkingLimited redox activity
Denufosol LowP2Y2 receptor agonistNot applicable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dinitro-2,2'-bipyridyl, and what are their yield optimization strategies?

The synthesis typically begins with nitration of 2,2'-bipyridine derivatives. A high-yield approach involves nitrating 2,2'-bipyridine-N,N'-dioxide using a sulfonitric acid mixture (HNO₃/H₂SO₄) in a molar ratio of 1:35:10 (heteroaromatic/HNO₃/H₂SO₄), achieving ~75% yield. Lower yields (~45%) are observed with less concentrated sulfonitric solutions. Key steps include N-oxidation of the parent bipyridine, followed by nitration and deoxygenation . Alternative routes use 4,4'-dinitro-2,2'-bipyridine-1,r-dioxide as a precursor, yielding azo-containing ligands for metal complexes .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization requires multi-technique validation:

  • IR spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂, ~1350 cm⁻¹ for symmetric NO₂).
  • ¹H-NMR : Probes aromatic proton environments; deshielding due to nitro groups shifts signals downfield.
  • Elemental analysis : Confirms C, H, N composition (±0.4% tolerance).
  • X-ray crystallography (if crystalline): Resolves substituent positions and confirms regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in inert gas (argon) at ≤4°C, away from oxidizers and moisture.
  • Waste disposal : Segregate nitro-containing waste for professional hazardous material processing .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in this compound influence its coordination behavior with transition metals?

Nitro groups lower the ligand’s π-accepting ability, stabilizing low oxidation states in metal complexes. For example, [Cp*Rh] complexes with this compound (dnbpy) exhibit ligand-centered reductions at ~-1.2 V (vs. Ag/AgCl), contrasting with metal-centered reductions in non-nitro analogues. This facilitates multi-electron redox processes, useful in electrocatalysis .

Q. What methodologies are employed to study the electrochemical reduction pathways of this compound-containing complexes?

  • Cyclic voltammetry (CV) : Identifies redox potentials and reversibility. For dnbpy complexes, scan rates of 100 mV/s in anhydrous acetonitrile (0.1 M TBAPF₆) reveal sequential ligand-centered reductions.
  • Spectroelectrochemistry : Correlates optical changes (e.g., UV-Vis absorption shifts) with redox states.
  • DFT calculations : Models frontier molecular orbitals (e.g., B3LYP/6-31G*) to assign reduction sites .

Q. How can solvent polarity and protonation effects modulate the excited-state dynamics of this compound derivatives?

Solvent polarity stabilizes charge-transfer (CT) states. In polar solvents (e.g., DMSO), nitro groups enhance CT transitions, red-shifting absorption bands. Protonation of pyridyl nitrogen atoms (e.g., using HCl) quenches fluorescence by disrupting π-conjugation. Time-resolved fluorescence (50 fs resolution) tracks solvent-dependent proton transfer kinetics .

Q. What computational approaches (e.g., DFT) are recommended to model the electronic structure and reactivity of this compound?

  • Hybrid functionals (B3LYP) : Accurately predict thermochemical properties (e.g., atomization energies ±2.4 kcal/mol).
  • Dispersion corrections : Improve modeling of intermolecular interactions in crystal packing.
  • Solvent models (PCM) : Simulate solvent effects on redox potentials and excited states. Validate with experimental UV-Vis/NMR data .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

Contradictions often arise from nitration conditions. Systematic optimization includes:

  • Acid concentration screening : Higher HNO₃/H₂SO₄ ratios (1:35:10) improve yields by enhancing electrophilic nitration.
  • Reaction monitoring (TLC/HPLC) : Detects intermediates (e.g., N-oxide byproducts) to adjust reaction times.
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) removes regioisomeric impurities .

Properties

IUPAC Name

3-nitro-2-(3-nitropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBMZFINXSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336500
Record name 3,3'-Dinitro-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-94-8
Record name 3,3'-Dinitro-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3,3'-Dinitro-2,2'-bipyridyl

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